flufenacet ESA

Description

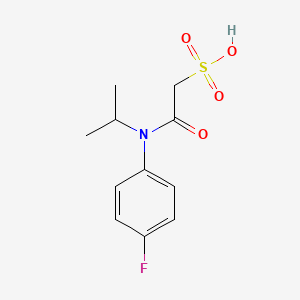

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCMHDLOUVZYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891451 |

Source

|

| Record name | Flufenacet ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201668-32-8 |

Source

|

| Record name | Flufenacet ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is flufenacet ESA and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160) ESA, or flufenacet ethanesulfonic acid, is a major metabolite of the widely used herbicide flufenacet. As a member of the oxyacetamide class of herbicides, flufenacet is effective in controlling annual grasses and some broadleaf weeds in a variety of crops.[1] The presence and persistence of its metabolites, such as flufenacet ESA, in the environment are of significant interest to researchers, environmental scientists, and regulatory bodies. This technical guide provides an in-depth overview of this compound, including its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies for its detection.

Chemical Structure and Identification

This compound is chemically known as 2-[(4-fluorophenyl)(1-methylethyl)amino]-2-oxoethanesulfonic acid.[2] It is a transformation product of the parent herbicide flufenacet, formed through metabolic processes in plants and degradation in the environment.[2][3]

Chemical Structure:

Synonyms:

-

Flufenacet ethanesulfonic acid[2]

-

FOE sulfonic acid[4]

-

((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its environmental fate and transport. The data presented below has been compiled from various sources for both the acid form and its sodium salt.

| Property | Value | Source(s) |

| Chemical Formula | C11H14FNO4S | [5] |

| Molecular Weight | 275.3 g/mol | [5] |

| Water Solubility | 55000 mg/L (at 20°C, pH 7) | [4] |

| Vapor Pressure | 1.35 x 10-4 mPa (at 20°C) | [4] |

| pKa | Not available | |

| LogP (octanol/water partition coefficient) | Not available |

This compound Sodium Salt

| Property | Value | Source(s) |

| Chemical Formula | C11H13FNNaO4S | [1][6] |

| Molecular Weight | 297.28 g/mol | [1][6] |

| CAS Number | 947601-87-8 | [6] |

Toxicological Profile

The toxicological data for this compound is less extensive than for its parent compound, flufenacet. However, available information suggests that it is of interest in the overall risk assessment of flufenacet use. It has been noted that this compound is considered to have low acute oral toxicity.[7]

Flufenacet (Parent Compound) Toxicity Data for Reference:

| Metric | Value | Species | Source(s) |

| Oral LD50 | 589 - 1617 mg/kg | Rat | [8][9] |

| Dermal LD50 | >2000 mg/kg | Rat | [9] |

| Inhalation LC50 | >3.74 mg/L | Rat | [9] |

| Chronic NOAEL (2-year study) | <1.2 mg/kg bw/day (male), <1.5 mg/kg bw/day (female) | Rat | [3] |

| Aquatic Toxicity | Moderately toxic to aquatic animals (invertebrates and fish) | [10] | |

| Avian Toxicity | Slightly to highly toxic to birds on an acute basis | [10] |

Metabolic Pathway

The formation of this compound is a key step in the metabolism of flufenacet in plants. This process is primarily mediated by glutathione (B108866) S-transferases (GSTs).[11][12][13] The initial step involves the conjugation of flufenacet with glutathione. This conjugate then undergoes further enzymatic degradation to eventually form the stable and more water-soluble this compound metabolite.

Experimental Protocols: Analytical Methods

The detection and quantification of this compound in environmental samples are typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for analyzing trace levels of the compound in complex matrices like water and soil.

Analysis of this compound in Water by LC-MS/MS

This protocol is a general guideline based on established methods for the analysis of polar pesticides in aqueous samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

-

Sample Loading: Load a specific volume of the filtered water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the retained analytes, including this compound, with a suitable organic solvent such as methanol or acetonitrile (B52724).

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Parameters

-

LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sulfonic acid compounds.

-

MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation of this compound. The exact m/z values will depend on the specific instrument and conditions.

Analysis of this compound in Soil by LC-MS/MS

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in soil and food matrices.

1. Sample Preparation (QuEChERS)

-

Extraction: Homogenize a known weight of soil (e.g., 10-15 g) with water and an extraction solvent like acetonitrile.

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and drive the analytes into the acetonitrile layer.

-

Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the solid and aqueous phases.

-

Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and mix it with a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.

-

Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant before LC-MS/MS analysis.

2. LC-MS/MS Parameters

The LC-MS/MS parameters are generally similar to those used for water analysis, with potential modifications to the gradient program to ensure adequate separation from the more complex soil matrix.

Synthesis of this compound

While detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, general synthetic routes for the parent compound, flufenacet, are available.[14][15][16][17] The synthesis of this compound would likely involve a multi-step process starting from precursors of the N-(4-fluorophenyl)-N-isopropylacetamide moiety and a sulfonated side chain. One possible approach could be the reaction of N-(4-fluorophenyl)-N-(1-methylethyl)-2-chloroacetamide with sodium sulfite. Further research into specific laboratory-scale synthesis would be required for a detailed protocol.

Conclusion

This compound is a significant metabolite of the herbicide flufenacet, and its presence in the environment is an important consideration for risk assessment. This technical guide has provided a comprehensive overview of its chemical properties, toxicological profile, metabolic pathway, and analytical methods for its detection. The provided information aims to support researchers, scientists, and drug development professionals in their work related to this environmentally relevant compound. Further research is needed to fill the existing data gaps, particularly concerning the specific toxicity of this compound and the development of standardized, detailed analytical protocols.

References

- 1. Flufenacet-ethane sulfonic acid (ESA) sodium | CymitQuimica [cymitquimica.com]

- 2. ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid | C11H14FNO4S | CID 16212225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flufenacet sulfonic acid (Ref: AE 0841914) [sitem.herts.ac.uk]

- 5. Buy this compound | 201668-32-8 [smolecule.com]

- 6. This compound sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Peer review of the pesticide risk assessment of the active substance flufenacet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flufenacet [drugfuture.com]

- 9. data.fmc-agro.co.uk [data.fmc-agro.co.uk]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glutathione transferase plays a major role in flufenacet resistance of ryegrass (Lolium spp.) field populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Flufenacet | Semantic Scholar [semanticscholar.org]

- 15. atlantis-press.com [atlantis-press.com]

- 16. CN105646397A - Preparation method of flufenacet - Google Patents [patents.google.com]

- 17. CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate - Google Patents [patents.google.com]

Flufenacet ESA: An In-depth Technical Guide to Soil Sorption and Leaching Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil sorption and leaching potential of flufenacet (B33160) ethanesulfonic acid (ESA), a major metabolite of the herbicide flufenacet. Understanding the environmental fate of this compound is critical for assessing its potential for groundwater contamination. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex interactions governing its behavior in the soil environment.

Executive Summary

Flufenacet is a widely used herbicide for the control of annual grasses and some broadleaf weeds. In the soil, it degrades into several metabolites, with flufenacet ESA being of significant environmental concern due to its increased mobility and potential to leach into groundwater. While the parent compound, flufenacet, exhibits moderate to low mobility with a tendency to sorb to soil particles, its metabolite, this compound, displays contrasting behavior. This guide synthesizes available data to provide a clear understanding of the soil sorption characteristics and leaching potential of this compound, highlighting its persistence and high mobility in the soil matrix.

Soil Sorption of Flufenacet and this compound

Soil sorption is a key process that dictates the mobility and bioavailability of chemical compounds in the terrestrial environment. It is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Quantitative Sorption Data

The sorption behavior of flufenacet has been studied across various soil types, while data for its metabolite, this compound, is less prevalent in publicly available literature. The following tables summarize the available quantitative data for both compounds.

Table 1: Soil Sorption Coefficients for Flufenacet

| Soil Type | Organic Matter (%) | Clay Content (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Sand | 0.3 | 5 | 5.0 | - | 613 | [1] |

| Sandy Loam | 0.4 | 7.5 | 6.4 | - | 742 | [1] |

| Sandy Loam | 2.4 | 5 | 6.4 | - | 354 | [1] |

| Silt Loam | 2.9 | 17 | 5.9 | - | 213 | [1] |

| Clay Loam | 2.2 | 29 | 6.4 | - | 233 | [1] |

| Loam | 7.3 | 8 | 7.1 | - | 113 | [1] |

| Silt Loam | 4.7 | 24 | 7.3 | - | 144 | [1] |

| Delhi Soil | 0.072 | - | 8.35 | 0.77 | - | [2] |

| Ranchi Soil | 0.864 | 43.7 | 5.65 | 2.85 | - | [2] |

| Nagpur Soil | 0.342 | 35.0 | 7.85 | 1.82 | - | [2] |

| Kerala Soil | 0.786 | 25.0 | 4.45 | 4.52 | - | [2] |

| Assam Soil | 0.553 | 2.5 | 6.87 | 0.89 | - | [2] |

Table 2: Leaching Potential Indicator for Flufenacet and this compound

| Compound | Groundwater Ubiquity Score (GUS) | Leaching Potential Classification | Reference |

| Flufenacet | 2.57 | Transition | [3] |

| Flufenacet Sulfonic Acid (ESA) | 7.20 | High | [4] |

Note: Specific experimentally determined Kd or Koc values for this compound were not found in the reviewed literature. The high GUS value is a calculated indicator of high leachability.

The data clearly indicates that flufenacet has a variable but generally moderate sorption to soil, influenced by organic matter and clay content. In contrast, the high GUS value for this compound strongly suggests a significantly lower sorption and, consequently, a higher potential for leaching. Field studies have confirmed this, with this compound being detected in all groundwater samples in one study, while the parent compound was only found under specific conditions.[5]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to assess soil sorption and leaching. Below are detailed descriptions of the key experimental protocols cited.

Batch Equilibrating Study (for Kd and Koc determination)

The batch equilibration method is a standard laboratory procedure used to determine the soil sorption coefficient (Kd).

-

Soil Preparation: Soils from different locations are air-dried and sieved. Key physicochemical properties such as pH, organic matter content, and clay content are determined.

-

Equilibration: A known mass of soil (e.g., 10 grams) is mixed with a specific volume (e.g., 20 ml) of an aqueous solution of 0.01 M CaCl2 containing various concentrations of the test substance (e.g., flufenacet). The use of CaCl2 solution helps to maintain a constant ionic strength and minimize cation exchange effects.

-

Incubation: The soil-solution slurries are agitated in a shaker for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Analysis: After equilibration, the slurries are centrifuged, and an aliquot of the supernatant is collected. The concentration of the test substance in the supernatant is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of substance sorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the solution. The Kd value is then calculated as the ratio of the concentration of the chemical in the soil to the concentration in the water. The Koc value is derived by normalizing the Kd value to the organic carbon content of the soil.

Lysimeter Studies (for leaching assessment)

Lysimeters are large, undisturbed blocks of soil used to study the movement of water and solutes under controlled field or greenhouse conditions.

-

Lysimeter Setup: Large columns (lysimeters) are filled with soil, often maintaining the natural soil profile. These can be installed in the field or maintained under controlled environmental conditions.

-

Herbicide Application: The herbicide is applied to the soil surface of the lysimeter at a rate representative of agricultural practices.

-

Irrigation/Rainfall Simulation: The lysimeters are subjected to simulated or natural rainfall events.

-

Leachate Collection: Water that percolates through the soil column (leachate) is collected at the bottom of the lysimeter at regular intervals.

-

Analysis: The collected leachate is analyzed for the presence and concentration of the parent herbicide and its metabolites using sensitive analytical methods like LC-MS/MS. This provides direct evidence of the leaching potential of the compounds.

Factors Influencing Soil Sorption and Leaching

The fate of flufenacet and its ESA metabolite in soil is governed by a complex interplay of chemical properties and soil characteristics.

-

Soil Organic Matter (OM): Higher organic matter content generally leads to increased sorption of flufenacet, thereby reducing its mobility.[2]

-

Clay Content: Soils with higher clay content tend to exhibit greater sorption of flufenacet.[2]

-

Soil pH: A negative correlation has been observed between soil pH and flufenacet adsorption, with higher adsorption occurring in more acidic soils.[2]

-

Chemical Properties of the Metabolite: this compound is an organosulfonic acid, making it more polar and water-soluble than the parent flufenacet.[6] This increased polarity is a primary reason for its reduced sorption to soil particles and higher mobility.

-

Preferential Flow: In structured soils, macropores can act as conduits for rapid transport of water and dissolved chemicals, including flufenacet and its metabolites, bypassing the soil matrix where sorption would typically occur.[5] This can lead to faster and deeper leaching than predicted by sorption coefficients alone.

Visualization of Key Processes and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key factors and pathways influencing the environmental fate of this compound.

Caption: Factors influencing the transformation and transport of flufenacet and this compound in soil.

Caption: Workflow for determining soil sorption (left) and leaching potential (right).

Conclusion

The available scientific evidence strongly indicates that this compound, a major metabolite of the herbicide flufenacet, poses a significant risk for groundwater contamination. While the parent compound has a moderate tendency to sorb to soil, this compound is characterized by high mobility and a high potential for leaching, as evidenced by its high GUS score and its detection in groundwater. The primary factors contributing to this are its increased polarity and water solubility compared to flufenacet. Key soil properties such as organic matter content, clay content, and pH play a crucial role in the sorption of the parent compound, but are less effective in retaining the highly mobile ESA metabolite. Therefore, risk assessments for flufenacet must consider the distinct and more mobile nature of its ESA metabolite to adequately protect water resources. Further research to quantify the soil sorption coefficients of this compound across a range of soil types is warranted to refine environmental fate models.

References

An In-Depth Technical Guide to the Biodegradation Pathways of Flufenacet to Flufenacet ESA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of the herbicide flufenacet (B33160), with a specific focus on its transformation to the major metabolite, flufenacet ethanesulfonic acid (ESA). This document details the metabolic route, presents quantitative data on degradation kinetics, outlines experimental protocols for studying these processes, and visualizes the key pathways and workflows.

Introduction to Flufenacet and its Environmental Fate

Flufenacet is a selective oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1] Its environmental fate is of significant interest due to the potential for its metabolites to be more mobile and persistent than the parent compound. The primary route of flufenacet degradation in the environment is through microbial metabolism in soil and water.[2] This process leads to the formation of several metabolites, most notably flufenacet ethanesulfonic acid (ESA) and flufenacet oxanilic acid (OA).[3][4] Understanding the pathways of this biodegradation is crucial for assessing the environmental impact and ensuring water quality.

Biodegradation Pathway of Flufenacet to Flufenacet ESA

The transformation of flufenacet to this compound is a multi-step process primarily mediated by soil microorganisms. The proposed pathway involves an initial key enzymatic reaction followed by subsequent modifications.

The initial and rate-limiting step in the detoxification of flufenacet in many organisms, including plants and likely microorganisms, is the conjugation of the parent molecule with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5][6] This enzymatic reaction forms a glutathione conjugate of flufenacet. This conjugate is then further metabolized through a series of steps, which are not yet fully elucidated but are proposed to involve the cleavage of the glutathione molecule and subsequent oxidation to ultimately yield the stable and more polar metabolite, this compound.[7][8]

Below is a diagram illustrating the proposed biodegradation pathway from flufenacet to this compound.

Caption: Proposed biodegradation pathway of flufenacet to this compound.

Quantitative Data on Flufenacet Degradation and ESA Formation

The rate of flufenacet biodegradation and the formation of its metabolites are influenced by various environmental factors, including soil type, temperature, moisture, and the presence of oxygen (aerobic vs. anaerobic conditions). The following tables summarize key quantitative data from various studies.

Table 1: Half-life (DT50) of Flufenacet in Soil

| Soil Type | Temperature (°C) | Condition | DT50 (days) | Reference |

| Sandy Loam | 21 | Aerobic | 55.0 | [5] |

| Various | 20-21 | Aerobic | 10 - 34 | [9] |

| Sandy Loam | 6 | Aerobic | Not specified | [4] |

| Sandy Loam | 16 | Aerobic | Not specified | [4] |

| Not specified | Field Conditions | Not specified | 117 - 145 | [10] |

| Not specified | Field Conditions | Not specified | 98 | [11] |

Table 2: Formation of Flufenacet Metabolites in Soil

| Metabolite | Condition | Maximum Occurrence (% of Applied Radioactivity) | Reference |

| This compound (FOE sulfonic acid) | Aerobic | 26.3 | [5] |

| This compound (FOE sulfonic acid) | Anaerobic | 6.6 | [5] |

| Flufenacet Oxalate (FOE oxalate) | Aerobic | 26.5 | [5] |

| Flufenacet Oxalate (FOE oxalate) | Anaerobic | 14.5 | [5] |

Experimental Protocols

The study of flufenacet biodegradation typically involves laboratory soil incubation studies followed by analytical quantification of the parent compound and its metabolites. The following sections provide an overview of a typical experimental workflow and analytical methodology.

Soil Biodegradation Study (Following OECD Guideline 307)

A common framework for assessing the biodegradation of chemicals in soil is the OECD Test Guideline 307, "Aerobic and Anaerobic Transformation in Soil".[12] This guideline provides a standardized approach to determine the rate and pathway of degradation.

A typical experimental workflow for an aerobic soil metabolism study is outlined below.

Caption: A typical experimental workflow for a flufenacet soil biodegradation study.

Detailed Methodological Steps:

-

Soil Collection and Preparation:

-

Collect fresh soil from a relevant agricultural area, typically from the top 0-20 cm layer.

-

Sieve the soil to <2 mm to ensure homogeneity and remove large debris.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Pre-incubate the soil at the test temperature and moisture content for a period (e.g., 7 days) to allow the microbial community to stabilize.

-

-

Test Substance Application:

-

Apply a solution of flufenacet (often 14C-radiolabeled to facilitate tracking of metabolites) to the soil samples. The application rate should be relevant to agricultural practices.

-

Thoroughly mix the treated soil to ensure uniform distribution.

-

-

Incubation:

-

Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).

-

Maintain a constant soil moisture level (e.g., 40-60% of maximum water holding capacity).

-

For aerobic studies, ensure adequate air exchange. For anaerobic studies, the soil is typically flooded, and the system is purged with an inert gas like nitrogen.

-

-

Sampling and Extraction:

-

Collect replicate soil samples at various time points throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract flufenacet and its metabolites from the soil samples using an appropriate solvent system. A common technique is Matrix Solid Phase Dispersion (MSPD).[3]

-

Analytical Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the sensitive and selective quantification of flufenacet and its polar metabolites like this compound.[7][8]

Sample Preparation for LC-MS/MS Analysis:

-

Extraction: Extract the soil samples with a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

-

Cleanup: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering matrix components. C18 cartridges are commonly used for this purpose.[8]

-

Analysis: The final extract is analyzed by LC-MS/MS. The separation is typically achieved on a C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

The biodegradation of flufenacet in the soil environment is a microbially driven process that leads to the formation of more polar and persistent metabolites, with this compound being a major transformation product. The initial step of this pathway is catalyzed by glutathione S-transferases. The rate of this degradation is dependent on various environmental factors. Standardized experimental protocols, such as those outlined by the OECD, coupled with sensitive analytical techniques like LC-MS/MS, are essential for accurately assessing the environmental fate of flufenacet and its metabolites. This knowledge is critical for environmental risk assessment and the development of sustainable agricultural practices.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Previous degradation study of two herbicides to simulate their fate in a sandy loam soil: Effect of the temperature and the organic amendments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bayer.com [bayer.com]

- 6. Flufenacet activity is affected by GST inhibitors in blackgrass (Alopecurus myosuroides) populations with reduced flufenacet sensitivity and higher expression levels of GSTs | Weed Science | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

Navigating the Aquatic Ecotoxicology of Flufenacet's ESA Metabolite: A Technical Guide

For Immediate Release

A comprehensive review of the aquatic toxicity and ecotoxicological data for flufenacet (B33160) ethane (B1197151) sulfonic acid (ESA), a key metabolite of the widely used herbicide flufenacet, reveals a notable gap in publicly available empirical data. This technical guide synthesizes existing information on the parent compound and its other metabolites to provide context, outlines standard experimental protocols for aquatic toxicity testing, and explores predictive methodologies to address the current data void for flufenacet ESA.

Flufenacet, an herbicide used for pre-emergence weed control in various crops, degrades in the environment into several transformation products, including flufenacet ethane sulfonic acid (ESA).[1] Understanding the aquatic toxicity of these metabolites is crucial for a complete environmental risk assessment. While regulatory bodies consider the impact of flufenacet and some of its degradates on aquatic ecosystems, specific quantitative toxicity data for this compound remains largely within proprietary databases and is not readily accessible in the public domain.[2][3]

Aquatic Toxicity Profile: A Focus on Flufenacet and its Thiadone Degradate

In the absence of specific data for this compound, examining the aquatic toxicity of the parent compound, flufenacet, and its other major metabolites, such as flufenacet thiadone, provides essential context.

Regulatory assessments have characterized flufenacet as moderately toxic to aquatic animals, including fish and invertebrates.[2] Concerns have also been raised regarding its risk to aquatic plants.[2][4] The U.S. Environmental Protection Agency (EPA) calculates risk quotients for aquatic organisms by considering the combined exposure to flufenacet and its thiadone degradate.[2]

Table 1: Summary of Acute and Chronic Aquatic Toxicity Data for Flufenacet

| Organism Category | Test Species | Endpoint | Value (mg/L) | Toxicity Classification | Reference |

| Fish (Acute) | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 0.5 - 2.2 | High to Moderate | U.S. EPA |

| Lepomis macrochirus (Bluegill Sunfish) | 96-hr LC50 | 2.9 | Moderate | U.S. EPA | |

| Fish (Chronic) | Pimephales promelas (Fathead Minnow) | 28-d NOEC | 0.12 | - | U.S. EPA |

| Invertebrate (Acute) | Daphnia magna (Water Flea) | 48-hr EC50 | 11.4 | Moderate | U.S. EPA |

| Invertebrate (Chronic) | Daphnia magna (Water Flea) | 21-d NOEC | 0.54 | - | U.S. EPA |

| Aquatic Plant | Lemna gibba (Duckweed) | 7-d EC50 | 0.0139 | High | Bayer CropScience[3] |

Note: This table is a summary of representative data. Values can vary between studies. LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

The University of Hertfordshire's Pesticide Properties Database provides a qualitative hazard alert for "Flufenacet sulfonic acid," indicating a "moderate alert" for fish and Daphnia acute ecotoxicity.[5] However, the specific quantitative data underlying this classification is not publicly available.

Standardized Experimental Protocols for Aquatic Toxicity Assessment

The generation of reliable ecotoxicological data relies on standardized experimental protocols. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and the "Standard Methods for the Examination of Water and Wastewater" provide frameworks for conducting aquatic toxicity tests.[6][7][8][9][10]

A typical experimental workflow for an acute aquatic toxicity test, such as an OECD 203 (Fish, Acute Toxicity Test), is outlined below.

Key components of these protocols include:

-

Test Organisms: Standardized species of fish (e.g., Rainbow Trout, Fathead Minnow), invertebrates (e.g., Daphnia magna), and algae (e.g., Pseudokirchneriella subcapitata) are used.

-

Test Conditions: Strict control of environmental variables such as temperature, pH, dissolved oxygen, and light intensity is maintained.

-

Exposure Duration: Acute tests typically last 24 to 96 hours, while chronic tests can extend over a significant portion of the organism's life cycle.

-

Endpoints: The most common endpoints are mortality (LC50) for fish and invertebrates, and inhibition of growth or reproduction (EC50) for algae and invertebrates. Chronic studies determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

Predictive Toxicology: The Role of QSAR in Bridging Data Gaps

In the absence of empirical data for metabolites like this compound, Quantitative Structure-Activity Relationship (QSAR) models offer a valuable predictive tool.[11][12] QSARs are mathematical models that relate the chemical structure of a substance to its biological activity, including toxicity.[12]

Regulatory bodies are increasingly considering the use of QSAR models to predict the toxicity of pesticide metabolites, which can reduce the need for animal testing.[11] The European Food Safety Authority (EFSA) has provided guidance on the use of such non-testing methods in risk assessment.[11]

The general workflow for a QSAR-based toxicity prediction is as follows:

Several QSAR models, such as the U.S. EPA's ECOSAR, are available to predict the aquatic toxicity of chemicals.[13] Studies have shown a significant correlation between QSAR-predicted and experimental fish LC50 values for a range of pesticide metabolites.[13] While these models provide valuable estimates, their predictions must be carefully evaluated for their applicability to the specific chemical structure of interest.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the aquatic toxicity of this compound is currently lacking, the existing information on the parent compound and other metabolites indicates a potential for adverse effects on aquatic ecosystems. Standardized testing protocols are well-established for generating the necessary empirical data. In the interim, predictive tools like QSAR modeling can provide initial estimates to inform risk assessments. To ensure a thorough understanding of the environmental impact of flufenacet, further research and public disclosure of ecotoxicological data for its ESA metabolite are essential.

References

- 1. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bayer.com [bayer.com]

- 4. anses.fr [anses.fr]

- 5. Flufenacet sulfonic acid (Ref: AE 0841914) [sitem.herts.ac.uk]

- 6. oecd.org [oecd.org]

- 7. standardmethods.org [standardmethods.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

- 10. standardmethods.org [standardmethods.org]

- 11. nc3rs.org.uk [nc3rs.org.uk]

- 12. researchgate.net [researchgate.net]

- 13. The utility of QSARs in predicting acute fish toxicity of pesticide metabolites: A retrospective validation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Flufenacet ESA: A Persistent Environmental Contaminant Demystified

An In-depth Technical Guide for Researchers and Drug Development Professionals

The herbicide flufenacet (B33160), while effective in agricultural applications, presents a growing environmental concern due to the persistence of its metabolites. Among these, flufenacet ethane (B1197151) sulfonic acid (ESA), a major degradation product, is increasingly detected in soil and water resources. This technical guide provides a comprehensive overview of flufenacet ESA as a potential environmental contaminant, summarizing key data on its occurrence, the analytical methods for its detection, and its formation pathway.

Environmental Occurrence of this compound

This compound has been identified as a frequent contaminant in various environmental compartments, particularly in surface water and groundwater. Its detection highlights its mobility and persistence in the environment. The following tables summarize the quantitative data from various monitoring studies.

Table 1: Concentration of this compound in Water Samples

| Water Source | Location | Concentration Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |

| Surface Water | Mouth of the Mississippi River, USA | Detected (specific concentrations not provided) | 0.01 - 0.07 | - | [1] |

| Catchment Outlet | - | ~0 - >1.5 | - | - | [2] |

| Danube River | - | Average: 0.01 | - | - | [2] |

| Tisza River | - | Average: 0.08 | - | - | [2] |

| Groundwater | - | - | - | 0.10 | [3] |

Table 2: Concentration of Flufenacet and its Metabolites in Soil

| Compound | Application Rate (g/ha) | Residue at Harvest (µg/g) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) | Reference |

| Flufenacet | 250 and 300 | Not quantifiable | 0.001 (GC-MS/MS) | 0.003 (GC-MS/MS) | a study on the quantification of flufenacet residues in soil and wheat grain |

| This compound | - | Data not available | - | - | - |

Note: Data on specific concentrations of this compound in soil is currently limited in publicly available literature.

Experimental Protocols for Detection and Quantification

Accurate monitoring of this compound in the environment relies on robust analytical methodologies. The following sections detail the common experimental protocols for its extraction and quantification from water and soil matrices.

Analysis in Water Samples

A prevalent method for the analysis of flufenacet and its metabolites in groundwater is based on solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI/MS/MS)[3].

1. Sample Preparation and Extraction:

- Acidify the water sample.

- Pass the acidified sample through a C18 solid-phase extraction (SPE) cartridge.

- Elute the analytes from the cartridge with a suitable organic solvent (e.g., methanol).

- Concentrate the eluate.

- Reconstitute the residue in a solution compatible with the LC-MS/MS system.

2. Instrumental Analysis (LC-ESI/MS/MS):

- Chromatography: Utilize a reverse-phase C18 column.

- Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of the sulfonic acid metabolite.

- Detection: Tandem mass spectrometry (MS/MS) for selective and sensitive quantification.

Analysis in Soil Samples

1. Sample Preparation and Extraction:

- Homogenize the soil sample.

- Blend the soil with a solid support (e.g., Florisil).

- Pack the mixture into a column.

- Elute the analytes with an appropriate solvent mixture (e.g., acetone-hexane).

- Evaporate the solvent and reconstitute the residue.

2. Instrumental Analysis:

- The reconstituted extract can be analyzed using High-Performance Liquid Chromatography (HPLC) with a UV detector or, for higher sensitivity and confirmation, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). For the polar metabolite this compound, LC-MS/MS would be the more suitable analytical technique.

Degradation Pathway of Flufenacet to this compound

Flufenacet undergoes transformation in the environment, leading to the formation of several metabolites, including the persistent this compound. The primary degradation occurs through the cleavage of the ether linkage[4]. The following diagram illustrates a simplified degradation pathway focusing on the formation of key metabolites.

Caption: Simplified degradation pathway of Flufenacet to this compound.

Toxicological Significance

The parent compound, flufenacet, has been identified by the European Food Safety Authority (EFSA) as an endocrine disruptor[5][6]. While specific toxicological data for this compound is less comprehensive, the persistence of this metabolite in the environment raises concerns about its potential long-term effects on ecosystems and human health. The degradation of flufenacet can also lead to the formation of trifluoroacetic acid (TFA), another persistent and mobile substance[5].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA: 49 Environmental Groups Call for Emergency Ban | PAN Europe [pan-europe.info]

- 6. policycommons.net [policycommons.net]

In-Depth Toxicological Profile of Flufenacet ESA in Non-Target Organisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flufenacet (B33160), a pre-emergent herbicide belonging to the oxyacetamide class, is widely used for the control of annual grasses and some broadleaf weeds in various crops. Following its application, flufenacet undergoes degradation in the environment, leading to the formation of several metabolites. Among these, flufenacet ethanesulfonic acid (ESA), a major degradation product, has garnered significant attention due to its potential for environmental mobility and subsequent impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of flufenacet ESA, with a focus on its effects on a range of non-target terrestrial and aquatic organisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental risks associated with this herbicide metabolite.

Environmental Fate and Exposure

Flufenacet is moderately persistent in both soil and aquatic environments, with aerobic biodegradation being the primary route of dissipation.[1] The cleavage of the ether linkage in the parent compound leads to the formation of several degradates, including this compound.[1] This sulfonic acid metabolite is more mobile in soil than the parent compound, indicating a potential for leaching into groundwater and transport to surface water bodies.[2]

Toxicological Profile of this compound

The ecotoxicological effects of flufenacet and its metabolites have been evaluated across various non-target organisms. While much of the publicly available data focuses on the parent compound, information regarding the toxicity of this compound is crucial for a comprehensive environmental risk assessment.

Aquatic Organisms

Flufenacet and its degradates pose a risk to aquatic life. Regulatory assessments have indicated that flufenacet is moderately toxic to aquatic animals, including invertebrates and fish.[1] While specific quantitative data for this compound is limited in the public domain, risk assessments consider the total toxic residue, which includes the parent compound and its significant metabolites.[1]

Aquatic Invertebrates: Flufenacet is classified as moderately toxic to aquatic invertebrates.[1] For flufenacet sulfonic acid, the acute toxicity to Daphnia magna is categorized as moderate.[2]

Fish: The parent compound, flufenacet, has been shown to cause delays in the growth and development of rainbow trout fry at concentrations as low as 0.334 ppm in chronic studies.[3] For flufenacet sulfonic acid, the acute toxicity to fish is considered moderate.[2]

Terrestrial Organisms

The risk of flufenacet and its metabolites to terrestrial organisms is also a key consideration in environmental safety assessments.

Birds: Flufenacet is rated as slightly to highly toxic to birds on an acute basis.[1] Specific toxicity data for this compound in avian species is not detailed in the available search results.

Mammals: On an acute basis, flufenacet is considered slightly toxic to mammals.[1] A peer review of the pesticide risk assessment for flufenacet noted that the metabolite FOE sulfonic acid (this compound) has low acute oral toxicity and is poorly absorbed after oral administration in rats.[4] The developmental lowest-observed-adverse-effect-level (LOAEL) for flufenacet in a developmental neurotoxicity study in rats was 1.7 mg/kg bw/day, based on reduced body weight and delayed development.[4]

Soil Organisms: The impact of herbicides on soil microbial communities and macrofauna is a critical aspect of their environmental risk profile. A mixture of flufenacet and isoxaflutole (B1672639) was found to decrease the numbers of various soil microorganisms, including bacteria, actinobacteria, and fungi, and suppress the activity of several soil enzymes such as dehydrogenases, catalase, urease, and phosphatases.[5] Specific studies focusing solely on the effects of this compound on soil organisms are not prevalent in the provided search results.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for flufenacet and its sulfonic acid metabolite (ESA). It is important to note that data specifically for this compound is limited, and in many cases, the data pertains to the parent compound or a mixture of its degradates.

Table 1: Aquatic Toxicity of Flufenacet and this compound

| Organism Group | Species | Test Substance | Endpoint | Value | Reference |

| Aquatic Plants | Lemna gibba | Flufenacet sulfonic acid | 7-day ErC50 | >79.5 mg/L | [2] |

| Aquatic Invertebrates | Daphnia magna | Flufenacet sulfonic acid | Acute Toxicity | Moderate | [2] |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | Flufenacet | Chronic (growth) | Effects at 0.334 ppm | [3] |

| Fish | - | Flufenacet sulfonic acid | Acute Toxicity | Moderate | [2] |

Table 2: Terrestrial Toxicity of Flufenacet and this compound

| Organism Group | Species | Test Substance | Endpoint | Value | Reference |

| Mammals | Rat | Flufenacet | Developmental LOAEL | 1.7 mg/kg bw/day | [4] |

| Mammals | Rat | Flufenacet sulfonic acid | Acute Oral Toxicity | Low | [4] |

| Birds | - | Flufenacet | Acute Toxicity | Slightly to Highly Toxic | [1] |

Experimental Protocols

Detailed experimental protocols for the ecotoxicological testing of this compound are not extensively available in the public domain. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies. These guidelines provide detailed methodologies for assessing the toxicity of chemicals to various non-target organisms.

General Principles of Aquatic Toxicity Testing (Based on OECD Guidelines):

-

Test Organisms: Standardized species of algae, aquatic invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Rainbow Trout) are used.

-

Test Conditions: Tests are conducted under controlled laboratory conditions, including temperature, light intensity and duration, pH, and water hardness.

-

Exposure: Organisms are exposed to a range of concentrations of the test substance, along with a control group.

-

Endpoints:

-

Algae: Inhibition of growth (cell number or biomass) is measured over a 72-hour period to determine the EC50 (concentration causing 50% effect).

-

Daphnia magna: Immobilization is observed over a 48-hour period for acute tests (LC50), while effects on reproduction are assessed in chronic tests (21 days) to determine the No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC).

-

Fish: Mortality is recorded over a 96-hour period for acute tests (LC50). For chronic and early life-stage tests, sublethal endpoints such as growth, hatching success, and survival are evaluated.

-

General Principles of Terrestrial Toxicity Testing (Based on OECD Guidelines):

-

Birds: Acute oral toxicity is determined by administering a single dose (LD50). Dietary toxicity is assessed by exposing birds to treated feed for a specified period (LC50). Reproductive toxicity studies evaluate the effects on egg production, fertility, and chick survival.

-

Mammals: Acute, subchronic, and chronic toxicity studies are conducted, typically in rats, to determine NOAEL and LOAEL values for various endpoints, including systemic toxicity, reproductive effects, and developmental toxicity.

-

Soil Organisms:

-

Earthworms: Acute toxicity is assessed over 14 days (LC50), while reproductive effects are evaluated in a longer-term test.

-

Soil Microorganisms: Effects on key microbial processes, such as nitrogen and carbon transformation, are measured.

-

Analytical Methods:

The determination of flufenacet and its metabolites, including this compound, in environmental and biological matrices is typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6][7] These methods allow for the sensitive and selective quantification of the analytes in complex samples.

Signaling Pathways and Mechanisms of Toxicity

The primary mode of action of flufenacet is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This mechanism is crucial for cell division and growth in susceptible plants. While this is the intended mode of action in target weeds, the effects on non-target organisms can involve different or additional pathways.

Recent research on the developmental toxicity of the parent compound, flufenacet, in zebrafish embryos has shed light on some of the potential molecular mechanisms of toxicity. This study demonstrated that flufenacet exposure can lead to apoptosis (programmed cell death) and alter the Mitogen-Activated Protein Kinase (Mapk) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[8][9] These pathways are fundamental in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. Disruption of these pathways can lead to a variety of adverse developmental effects.

While this research was conducted on the parent compound, it provides a valuable starting point for investigating the specific molecular targets and signaling cascades affected by this compound in non-target organisms.

Visualizations

The following diagrams illustrate key conceptual frameworks and potential signaling pathways related to the toxicological assessment of this compound.

Conclusion

The available data indicate that flufenacet and its primary metabolite, this compound, pose a potential risk to a variety of non-target organisms, with aquatic plants being particularly sensitive. While a comprehensive toxicological profile for this compound is still emerging, current regulatory assessments consider the combined toxicity of the parent compound and its major degradates. The mechanism of toxicity, at least for the parent compound, appears to involve the disruption of key cellular signaling pathways such as the Mapk and PI3K/Akt pathways, leading to adverse developmental and physiological effects. Further research is warranted to fully elucidate the specific toxicological properties of this compound and its mode of action in a broader range of non-target species. This will enable a more refined and accurate assessment of the environmental risks associated with the use of flufenacet-based herbicides.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Flufenacet sulfonic acid (Ref: AE 0841914) [sitem.herts.ac.uk]

- 3. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Peer review of the pesticide risk assessment of the active substance flufenacet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a mixture of flufenacet and isoxaflutole on population numbers of soil-dwelling microorganisms, enzymatic activity of soil, and maize yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Developmental toxicity of flufenacet including vascular, liver, and pancreas defects is mediated by apoptosis and alters the Mapk and PI3K/Akt signal transduction in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Microbial Catalyst: Unraveling the Role of Microorganisms in Flufenacet ESA Formation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160), a widely used oxyacetamide herbicide, undergoes significant transformation in the soil environment, leading to the formation of various metabolites. Among these, flufenacet ethanesulfonic acid (ESA) is a key degradation product of environmental relevance. Understanding the mechanisms behind its formation is crucial for assessing the environmental fate of flufenacet and for developing effective bioremediation strategies. This technical guide provides an in-depth exploration of the pivotal role of microbial activity in the transformation of flufenacet to flufenacet ESA, summarizing current knowledge, detailing experimental methodologies, and presenting quantitative data. While much of the detailed enzymatic pathway has been elucidated in plants, particularly in the context of herbicide resistance, this guide extrapolates and presents the likely parallel mechanisms occurring in soil microorganisms.

The Central Role of Glutathione (B108866) Conjugation

The primary mechanism for the formation of this compound in biological systems is initiated by the enzymatic conjugation of the parent herbicide with the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).[1][2][3] This initial conjugation step is a critical detoxification pathway, rendering the flufenacet molecule more water-soluble and less phytotoxic.

Proposed Microbial Degradation Pathway of Flufenacet to this compound

While the complete pathway has been more extensively studied in plants, the following diagram illustrates the proposed sequence of microbial enzymatic reactions leading to the formation of this compound, based on strong evidence from plant metabolism and the known functions of microbial enzymes.

Caption: Proposed microbial degradation pathway of flufenacet to this compound.

Quantitative Data on Flufenacet Degradation

The rate of flufenacet degradation and the formation of its metabolites are influenced by various soil properties and microbial activity. The following tables summarize quantitative data from relevant studies.

Table 1: Half-life (DT50) of Flufenacet in Soil

| Soil Type | Temperature (°C) | Organic Amendment | DT50 (days) | Reference |

| Sandy Clay | 25 | None | 20-30 | [4] |

| Unamended Agricultural Soil | 6 | None | 45.3 | [5] |

| Unamended Agricultural Soil | 16 | None | 23.8 | [5] |

| Soil with Spent Mushroom Substrate | 6 | SMS | 57.5 | [5] |

| Soil with Spent Mushroom Substrate | 16 | SMS | 33.1 | [5] |

| Soil with Green Compost | 6 | GC | 84.2 | [5] |

| Soil with Green Compost | 16 | GC | 45.5 | [5] |

Table 2: Quantification of Flufenacet Residues in Soil

| Application Rate (g/ha) | Days After Sowing | Residue Level (µg/g) | Analytical Method | Reference |

| 250 | 21 | Below Detectable Limit | HPLC & GC-MS/MS | [6] |

| 300 | 21 | Below Detectable Limit | HPLC & GC-MS/MS | [6] |

| 250 | 35 | Below Detectable Limit | HPLC & GC-MS/MS | [6] |

| 300 | 35 | Below Detectable Limit | HPLC & GC-MS/MS | [6] |

Experimental Protocols

Isolation and Characterization of Flufenacet-Degrading Microorganisms

A crucial step in understanding the microbial role in this compound formation is the isolation and characterization of the responsible microorganisms.

1. Enrichment and Isolation:

-

Medium: A basal salt medium (BSM) is prepared containing essential minerals. Flufenacet is added as the sole source of carbon and energy at a specific concentration (e.g., 50-100 mg/L).

-

Inoculum: Soil samples from flufenacet-treated fields are used to inoculate the BSM.

-

Incubation: The cultures are incubated on a rotary shaker at a controlled temperature (e.g., 28-30°C) for several days to weeks.

-

Sub-culturing: Serial dilutions are performed and plated on BSM agar (B569324) plates containing flufenacet to obtain pure colonies of degrading bacteria.

2. Identification and Characterization:

-

Morphological and Biochemical Tests: Isolated colonies are characterized based on their morphology (shape, color, size), Gram staining, and various biochemical tests (e.g., catalase, oxidase, sugar fermentation).

-

16S rRNA Gene Sequencing: For precise identification, the 16S rRNA gene is amplified by PCR and sequenced. The resulting sequence is then compared with databases like GenBank to identify the bacterial species.

Caption: Experimental workflow for isolating flufenacet-degrading microorganisms.

Analysis of Flufenacet and its Metabolites

Accurate quantification of flufenacet and its metabolites, including this compound, is essential for studying its microbial degradation.

1. Sample Preparation:

-

Extraction from Microbial Culture: The microbial culture is centrifuged to separate the biomass from the supernatant. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration. The cell pellet can be extracted with a suitable organic solvent (e.g., acetonitrile (B52724), methanol) to analyze intracellular metabolites.

-

Extraction from Soil: Soil samples are typically extracted with an organic solvent or a mixture of solvents, followed by cleanup steps such as SPE to remove interfering substances.

2. Analytical Method (LC-MS/MS):

-

Chromatography: Reverse-phase liquid chromatography (LC) is commonly used to separate flufenacet and its metabolites. A C18 column is often employed with a mobile phase gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

Caption: General workflow for the analysis of flufenacet and its metabolites.

Conclusion and Future Directions

The formation of this compound in the soil environment is a microbially-driven process, with the initial and rate-limiting step being the conjugation of flufenacet with glutathione, catalyzed by glutathione S-transferases. While the detailed enzymatic pathway has been largely inferred from plant studies, the fundamental role of microorganisms is clear. Future research should focus on isolating and characterizing specific soil microorganisms capable of this transformation, identifying and characterizing the microbial GSTs involved, and elucidating the complete degradation pathway of the resulting glutathione conjugate to this compound. A deeper understanding of these microbial processes will be instrumental in predicting the environmental fate of flufenacet and in the development of novel bioremediation technologies for contaminated sites.

References

- 1. An intronless tau class glutathione transferase detoxifies several herbicides in flufenacet-resistant ryegrass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione transferase plays a major role in flufenacet resistance of ryegrass (Lolium spp.) field populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of a mixture of flufenacet and isoxaflutole on population numbers of soil-dwelling microorganisms, enzymatic activity of soil, and maize yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soil Microbial Community Changes in a Field Treatment with Chlorotoluron, Flufenacet and Diflufenican and Two Organic Amendments [mdpi.com]

- 6. isws.org.in [isws.org.in]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. | Semantic Scholar [semanticscholar.org]

understanding the degradation products of flufenacet herbicide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products and pathways of the herbicide flufenacet (B33160). The information is tailored for researchers, scientists, and professionals involved in drug development and environmental science, offering detailed data, experimental protocols, and visual representations of the key degradation processes.

Introduction to Flufenacet and its Environmental Fate

Flufenacet is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1] Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is essential for cell division and plant growth.[1] The environmental fate of flufenacet is of significant interest due to its potential to form various degradation products, some of which may be more mobile or persistent than the parent compound. The primary degradation pathway involves the cleavage of the ether linkage, with biodegradation being a key process in both soil and aquatic environments.[2]

Major Degradation Products of Flufenacet

The degradation of flufenacet results in the formation of several key metabolites. The principal degradation products identified in various environmental matrices include:

-

Flufenacet oxanilic acid (FOE oxalate): A major metabolite formed through the cleavage and oxidation of the acetamide (B32628) side chain.

-

Flufenacet sulfonic acid (Flufenacet ESA): Another significant degradation product resulting from the cleavage of the ether linkage and subsequent sulfonation.

-

Flufenacet thiadone: Formed through the cleavage of the ether linkage, this metabolite can be a major product in aquatic systems.

-

Trifluoroacetic acid (TFA): A persistent terminal degradation product formed from the breakdown of the trifluoromethyl group on the thiadiazole ring.[3]

Other minor metabolites have also been identified in various studies.

Quantitative Data on Flufenacet Degradation

The degradation kinetics of flufenacet and the formation of its metabolites are influenced by environmental conditions such as soil type, temperature, moisture, and microbial activity. The following tables summarize quantitative data from representative studies on flufenacet degradation in soil.

Table 1: Degradation Half-life (DT50) of Flufenacet in Different Soil Types

| Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Sandy Loam | 20 | 23.1 - 63.6 | [2] |

| Silt Loam | 20 | 33 - 64 | [4] |

| Clay Loam | Not Specified | 42.9 - 75.6 | [5] |

| Loamy Sand | Not Specified | 117 - 145 | [5] |

Table 2: Formation and Decline of Flufenacet and its Metabolites in Aerobic Soil

| Time (Days) | Flufenacet (% of Applied) | This compound (% of Applied) | Flufenacet Oxalate (% of Applied) | Reference |

| 0 | 100 | 0 | 0 | [6] |

| 7 | Not Reported | Not Reported | Not Reported | |

| 14 | Not Reported | Not Reported | Not Reported | |

| 30 | Not Reported | Not Reported | Not Reported | |

| 60 | Not Reported | Not Reported | Not Reported | |

| 90 | Not Reported | Not Reported | Not Reported | |

| 120 | 15.9 - 17.9 | Detected | Detected | [7] |

Note: Specific time-course data for the formation and decline of individual metabolites in a single study is limited in the public literature. The data presented represents a composite understanding from multiple sources.

Degradation Pathways of Flufenacet

The degradation of flufenacet proceeds through several interconnected pathways, primarily initiated by microbial action in soil and water. The following diagrams, generated using the DOT language, illustrate the major degradation routes.

Caption: Major degradation pathways of flufenacet in soil and water.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of flufenacet.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of flufenacet degradation in soil under aerobic conditions.

Materials:

-

Radiolabeled ([14C]) flufenacet

-

Test soil, characterized for texture, pH, organic carbon content, and microbial biomass

-

Incubation vessels (e.g., biometer flasks)

-

Trapping solutions for volatile organics and 14CO2 (e.g., ethylene (B1197577) glycol, potassium hydroxide (B78521) solution)

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Analytical instrumentation (Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

Procedure:

-

Soil Preparation: Sieve fresh soil to <2 mm and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Application: Treat a known weight of soil with a solution of [14C]-flufenacet to achieve the desired concentration.

-

Incubation: Place the treated soil into biometer flasks. Connect traps for volatile compounds and CO2. Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain aerobic conditions by continuously purging with humidified air.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate flasks.

-

Analysis of Volatiles and CO2: Analyze the trapping solutions by LSC to quantify volatile radioactivity and mineralization.

-

Soil Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water). Perform multiple extractions to ensure exhaustive recovery of residues.

-

Analysis of Extracts: Quantify the total radioactivity in the extracts by LSC. Profile the extracts by HPLC with a radioactivity detector to separate the parent compound and its degradation products. Identify and quantify the degradation products using co-chromatography with authentic standards and/or by LC-MS/MS.

-

Analysis of Non-extractable Residues: Determine the amount of non-extractable radioactivity remaining in the soil after extraction by combustion analysis.

Caption: Experimental workflow for an aerobic soil metabolism study.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of flufenacet in aqueous solutions at different pH values.

Materials:

-

Analytical grade flufenacet

-

Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

-

Incubation vessels (e.g., sterile glass flasks)

-

Constant temperature incubator or water bath

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

-

Solution Preparation: Prepare sterile buffer solutions at the desired pH values.

-

Application: Add a known amount of flufenacet to each buffer solution to achieve the target concentration.

-

Incubation: Store the flasks in the dark at a constant temperature (e.g., 25 °C or 50 °C).

-

Sampling: At specified time intervals, collect aliquots from each flask.

-

Analysis: Directly analyze the aliquots by HPLC-UV or LC-MS/MS to determine the concentration of flufenacet remaining.

-

Data Analysis: Plot the concentration of flufenacet versus time and determine the hydrolysis rate constant and half-life at each pH.

Aqueous Photolysis Study

Objective: To determine the rate and products of flufenacet degradation in water when exposed to light.

Materials:

-

Analytical grade flufenacet

-

Sterile, purified water

-

Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp)

-

Quartz reaction vessels

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

-

Solution Preparation: Prepare a sterile aqueous solution of flufenacet in quartz vessels.

-

Irradiation: Place the vessels in the photoreactor and expose them to continuous irradiation. Maintain a constant temperature.

-

Dark Control: Prepare identical samples and keep them in the dark at the same temperature to serve as controls.

-

Sampling: At various time points, withdraw samples from the irradiated and dark control vessels.

-

Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to quantify the parent compound and identify and quantify any photoproducts.

-

Data Analysis: Calculate the photodegradation rate constant and half-life of flufenacet.

Analytical Method: LC-MS/MS for Flufenacet and its Metabolites in Water

Objective: To provide a sensitive and selective method for the simultaneous determination of flufenacet and its major degradation products in water samples.[8][9]

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

LC column (e.g., C18 reversed-phase)

-

Mobile phase solvents (e.g., acetonitrile, methanol (B129727), water with additives like formic acid or ammonium (B1175870) formate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup and concentration

-

Analytical standards of flufenacet and its metabolites

Procedure:

-

Sample Preparation:

-

Acidify the water sample (e.g., to pH 3 with formic acid).

-

Pass a known volume of the sample through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the LC system.

-

Separate the analytes using a gradient elution program with a suitable mobile phase combination.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The degradation of flufenacet in the environment is a complex process involving multiple pathways and resulting in a variety of degradation products. Understanding these processes is crucial for assessing the environmental impact of this herbicide. This technical guide has provided an overview of the major degradation products, quantitative data on degradation rates, visual representations of the degradation pathways, and detailed experimental protocols for studying the environmental fate of flufenacet. This information serves as a valuable resource for researchers and professionals in the fields of environmental science, agriculture, and regulatory affairs. Further research is needed to obtain more comprehensive quantitative data on the formation and dissipation of all major metabolites in various environmental compartments.

References

- 1. benchchem.com [benchchem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Previous degradation study of two herbicides to simulate their fate in a sandy loam soil: Effect of the temperature and the organic amendments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soil metabolism of [14C]methiozolin under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

Flufenacet ESA and its Impact on Soil Microbial Communities: An In-depth Technical Guide

Disclaimer: Direct research on the specific impact of flufenacet (B33160) ethanesulfonic acid (ESA) on soil microbial communities is limited. This guide synthesizes available data on the parent compound, flufenacet, and general principles of herbicide-microbe interactions to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented should be interpreted with the understanding that it is largely based on analogous compounds and broader ecotoxicological studies.

Introduction: Flufenacet and its Environmental Significance

Flufenacet is a selective herbicide used for pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops.[1] In the soil and aquatic environments, flufenacet undergoes degradation, primarily through microbial activity, leading to the formation of several metabolites, including flufenacet ethanesulfonic acid (ESA).[1][2] Flufenacet ESA is a more polar and water-soluble compound than its parent, which can lead to its persistence and potential for leaching into groundwater.[3] While the focus of many environmental risk assessments is on the parent pesticide, there is growing recognition that transformation products can also exert biological effects.[4][5][6] Understanding the impact of this compound on soil microbial communities is crucial for a complete assessment of the environmental fate and ecotoxicological profile of flufenacet-based herbicides.

Chemical Properties of this compound (Sodium Salt)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃FNNaO₄S | [7][8][9] |

| Molecular Weight | 297.28 g/mol | [7][8][9] |

| CAS Number | 947601-87-8 | [3][8] |

| IUPAC Name | sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [8] |

Data Presentation: Effects on Soil Microbial Communities

Table 1: Impact of Flufenacet-Containing Herbicide Mixtures on Soil Microbial Biomass and Activity

| Parameter | Herbicide Treatment | Soil Type | Dosage | Observation Period | Effect | Reference |

| Dehydrogenase Activity (DHA) | Flufenacet + Diflufenican + Chlorotoluron | Unamended Soil | Agronomic Rate | 339 days | Significant decrease over time | [10] |

| Dehydrogenase Activity (DHA) | Flufenacet + Isoxaflutole | Sandy Clay | 40 mg/kg | Not specified | Inhibition | [10] |

| Total Microbial Biomass (PLFA) | Flufenacet + Diflufenican + Chlorotoluron | Unamended Soil | Agronomic Rate | 339 days | Sharp decrease | [10] |

| Gram-Negative Bacteria | Flufenacet + Diflufenican + Chlorotoluron | Unamended Soil | Agronomic Rate | 45 days | Relative decrease compared to control | [10] |

| Gram-Positive Bacteria | Flufenacet + Diflufenican + Chlorotoluron | Unamended Soil | Agronomic Rate | 339 days | Relative increase compared to control | [10] |

Table 2: Effects of a Flufenacet and Isoxaflutole Mixture on Soil Enzyme Activities

| Enzyme | Dosage | Effect | Reference |

| Dehydrogenases | 5.0 - 160 mg/kg | Suppression | [7] |

| Catalase | 5.0 - 160 mg/kg | Suppression | [7] |

| Urease | 5.0 - 160 mg/kg | Suppression | [7] |